[Met5]-Enkephalin, amide TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Met5]-Enkephalin, amide TFA involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA . The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification is achieved through preparative HPLC . The compound is then lyophilized to obtain a stable, solid form suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions
[Met5]-Enkephalin, amide TFA undergoes various chemical reactions, including:
Reduction: The disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT or TCEP.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups are used in SPPS to introduce substitutions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
[Met5]-Enkephalin, amide TFA has a wide range of scientific research applications:
Mechanism of Action
[Met5]-Enkephalin, amide TFA exerts its effects by binding to δ opioid receptors and putative ζ (zeta) opioid receptors . Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity and a decrease in cAMP levels . This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and emotional effects . The compound’s interaction with opioid receptors also triggers intracellular signaling pathways involving G-proteins and MAP kinases .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but containing leucine instead of methionine.
Dynorphin: A peptide with a higher affinity for κ opioid receptors.
Endorphins: Larger peptides with broader opioid receptor activity.
Uniqueness
[Met5]-Enkephalin, amide TFA is unique due to its specific agonist activity at δ opioid receptors and its potential interaction with putative ζ (zeta) opioid receptors . This dual receptor activity distinguishes it from other opioid peptides and makes it a valuable tool for studying opioid receptor pharmacology .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O6S.C2HF3O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;3-2(4,5)1(6)7/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);(H,6,7)/t20-,21-,22-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLKVUJHGWGFHT-SGIIKHNDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37F3N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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